Anthelvencin B: Chemical Structure, Properties, and Biosynthetic Logic
Anthelvencin B: Chemical Structure, Properties, and Biosynthetic Logic
An In-Depth Technical Guide for Drug Development Professionals
Part 1: Executive Summary
Anthelvencin B is a naturally occurring pyrrolamide antibiotic isolated from Streptomyces venezuelae.[1][2] Structurally analogous to the well-characterized DNA-binders netropsin and distamycin, Anthelvencin B is distinguished by its specific methylation pattern on the pyrrole-amide core.
While Anthelvencin A has historically garnered more attention, recent revisions in structural elucidation (Aubry et al., 2020) have repositioned Anthelvencin B as a critical reference point for understanding the structure-activity relationships (SAR) of minor groove binders. It functions primarily by binding to AT-rich regions of B-DNA, inhibiting nucleic acid synthesis. This guide dissects its chemical identity, physicochemical behavior, biosynthetic origins, and isolation methodologies.
Part 2: Chemical Identity & Structural Analysis
Structural Architecture
Anthelvencin B belongs to the pyrrolamide class of natural products.[1][2] Its core scaffold consists of two 4-aminopyrrole-2-carboxylic acid units linked by amide bonds, terminating in a guanidino-like tail.
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Core Difference: The defining feature of Anthelvencin B is the absence of N-methylation on its pyrrole rings.
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Anthelvencin A (C19): Contains one N-methyl group (located on the first pyrrole ring, "Ring A").
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Anthelvencin B (C18): Contains zero N-methyl groups on the pyrrole rings (bis-desmethyl analog).
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Anthelvencin C (C20): Contains two N-methyl groups (fully methylated).
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Chemical Data Table
| Property | Data | Notes |
| IUPAC Name | N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1H-pyrrol-3-yl]-4-[[(5-amino-3,4-dihydro-2H-pyrrol-2-yl)carbonyl]amino]-1H-pyrrole-2-carboxamide | Note: Nomenclature varies by salt form |
| Molecular Formula | C₁₈H₂₃N₉O₃ | Confirmed by HRMS (Aubry et al., 2020) |
| Molecular Weight | 413.44 g/mol | Monoisotopic Mass: ~413.19 |
| Exact Mass [M+H]+ | 414.1998 | Calculated: 414.1997 |
| Chromophore | Pyrrole-amide conjugate | UV λmax ~296–305 nm (characteristic of class) |
| Solubility | Soluble in MeOH, DMSO, Water (as salt) | Poor solubility in non-polar organic solvents |
| pKa | Basic (Guanidino/Amidine tail) | Forms stable salts (e.g., hydrochloride) |
Structural Connectivity Diagram
The following diagram illustrates the modular connectivity of the Anthelvencin B scaffold, highlighting the specific absence of methylation sites compared to its analogs.
Figure 1: Modular connectivity of Anthelvencin B. Note the unmethylated status of both pyrrole rings, distinguishing it from analogs A and C.
Part 3: Biosynthesis & Production
Understanding the biosynthesis of Anthelvencin B is crucial for generating derivatives via combinatorial biosynthesis. The pathway is encoded by the ant gene cluster in S. venezuelae.
The ant Gene Cluster Logic
The assembly follows a non-ribosomal peptide synthetase (NRPS) logic but utilizes stand-alone domains, a feature typical of "Type II" NRPS systems found in pyrrolamide biosynthesis.[1][2]
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Precursor Formation: The pyrrole unit is derived from 4-aminopyrrole-2-carboxylic acid.
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Chain Assembly: The assembly is iterative, involving the condensation of pyrrole units.
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Key Enzymes:
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Ant6/7/8: Involved in the initiation and synthesis of the pyrrole monomer.
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Ant19: A stand-alone Peptidyl Carrier Protein (PCP) that carries the growing chain.
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Ant23 (ATP-grasp ligase): A critical enzyme that catalyzes the formation of the amide bond between the PCP-bound intermediate and the incoming pyrrole unit.
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Biosynthetic Pathway Diagram
Figure 2: Simplified biosynthetic flow for Anthelvencin B. The pathway utilizes stand-alone PCP and ligase enzymes. The absence of specific methylation steps yields the B analog.
Part 4: Mechanism of Action
DNA Minor Groove Binding
Anthelvencin B, like netropsin, binds non-covalently to the minor groove of AT-rich double-stranded DNA .
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Binding Motif: The crescent shape of the molecule complements the curvature of the minor groove.
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Interaction: Hydrogen bonds form between the amide NH groups of the drug and the N3 of adenine or O2 of thymine.
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Electrostatics: The positively charged tail (amidine/guanidino group) interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.
Biological Consequence
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Inhibition: The drug-DNA complex acts as a physical roadblock for DNA polymerase and RNA polymerase.
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Selectivity: High affinity for AT-rich sequences makes it a potent inhibitor of organisms with high AT-content genomes.
Part 5: Experimental Protocols
Production and Isolation Protocol
Objective: Isolate Anthelvencin B from Streptomyces venezuelae ATCC 14583.
Reagents:
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Strain: S. venezuelae ATCC 14583 (wild type or ant-optimized mutants).
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Medium: MP5 Production Medium (Glucose, Soybean flour, NaCl, CaCO3).
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Resin: Amberlite XAD-16 or Diaion HP-20.
Workflow:
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Fermentation:
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Inoculate spore suspension into MP5 medium.
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Incubate at 30°C, 180 rpm for 3–4 days.
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Extraction (Solid Phase):
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Centrifuge culture broth to remove mycelia.
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Pass supernatant through an Amberlite XAD-16 column.
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Wash column with water to remove salts/media.
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Elute metabolites with a gradient of Methanol (20% -> 100%).
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Purification (Semi-Prep HPLC):
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
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Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 40% B over 30 minutes.
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Detection: UV at 296 nm.
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Collection: Collect peak corresponding to m/z 414.2.
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Characterization Criteria
To validate the identity of Anthelvencin B, the following spectral signatures must be met:
| Technique | Expected Signature for Anthelvencin B |
| HRMS (ESI+) | [M+H]+ = 414.1998 (calc. 414.1997). |
| 1H NMR (D2O) | Absence of N-methyl singlets (typically ~3.8 ppm). Presence of pyrrole ring protons (doublets ~6.5-7.2 ppm). |
| UV-Vis | Maxima at ~235 nm and ~296 nm (MeOH). |
Part 6: References
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Aubry, C., Clerici, P., Gerbaud, C., Lautru, S., Micouin, L., & Pernodet, J. L. (2020). Revised Structure of Anthelvencin A and Characterization of the Anthelvencin Biosynthetic Gene Cluster. ACS Chemical Biology, 15(4), 945–951. [2]
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BenchChem. Structure-Activity Relationship of Anthelvencin A Analogs: A Comparative Guide. BenchChem Technical Library.
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PubChem. Anthelvencin A Compound Summary (CID 202542).[3] National Library of Medicine.
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Medema, M. H., et al. (2015). MIBiG: Minimum Information about a Biosynthetic Gene cluster. Nature Chemical Biology, 11(9), 625–631.
